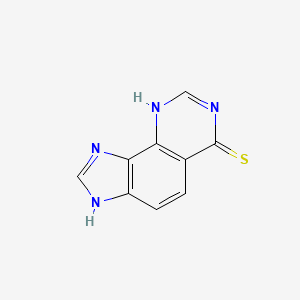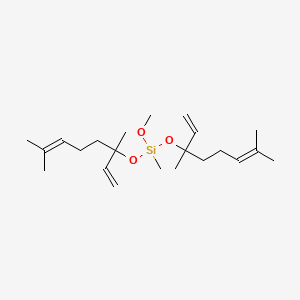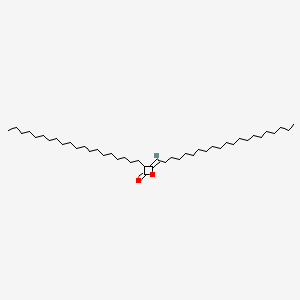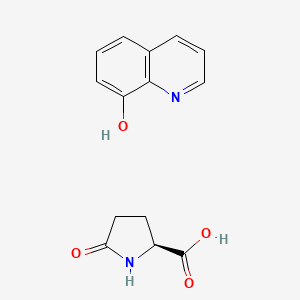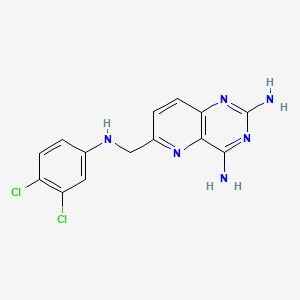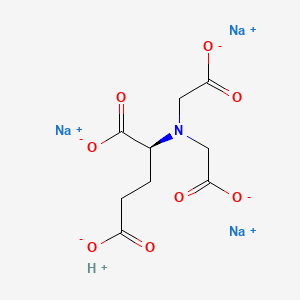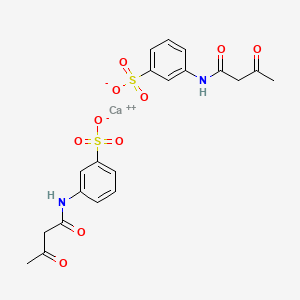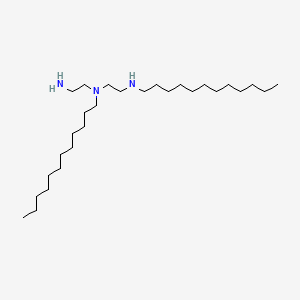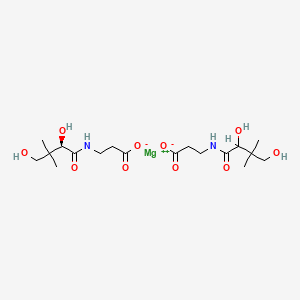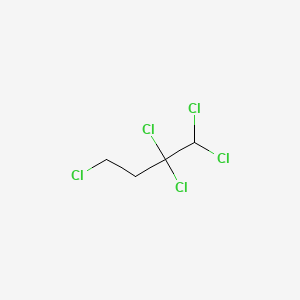
1,1,2,2,4-Pentachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,4-Pentachlorobutane is an organic compound with the molecular formula C4H5Cl5 It is a chlorinated derivative of butane, characterized by the presence of five chlorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4-Pentachlorobutane typically involves the chlorination of butane or its derivatives. One common method is the stepwise chlorination of butane, where chlorine gas is introduced to butane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous chlorination processes. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective chlorination of butane. The use of advanced reactors and separation techniques helps in obtaining high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,4-Pentachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated butane derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated alcohols or carboxylic acids.
Reduction: Less chlorinated butane derivatives.
Substitution: Compounds with functional groups replacing chlorine atoms.
Scientific Research Applications
1,1,2,2,4-Pentachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Research on its biological activity and potential use as a biocide or pesticide.
Medicine: Investigations into its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2,2,4-Pentachlorobutane involves its interaction with molecular targets through its chlorinated structure. The presence of multiple chlorine atoms enhances its reactivity and ability to form stable complexes with various substrates. This compound can disrupt biological processes by interacting with cellular components, leading to its potential use as a biocide.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentachlorobutane: Another chlorinated butane derivative with a different chlorine atom arrangement.
1,2,2,3,4-Pentachlorobutane: Similar in structure but with chlorine atoms positioned differently on the carbon chain.
Uniqueness
1,1,2,2,4-Pentachlorobutane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other chlorinated butane derivatives may not be suitable.
Properties
CAS No. |
34867-74-8 |
|---|---|
Molecular Formula |
C4H5Cl5 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,1,2,2,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-2-1-4(8,9)3(6)7/h3H,1-2H2 |
InChI Key |
JITSWUFGPFIMFG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


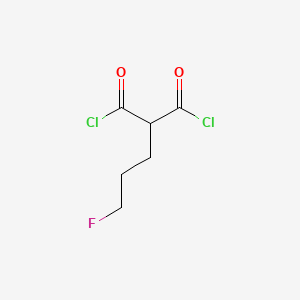
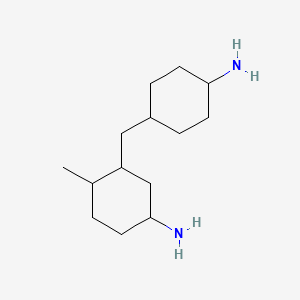
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
